4-Chloropyrimidine
Overview
Description
4-Chloropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C₄H₃ClN₂. It is a derivative of pyrimidine, where a chlorine atom is substituted at the fourth position of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
4-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of this compound.
Mode of Action
It is known that pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the aforementioned inflammatory mediators . This inhibition likely results from the interaction of the this compound molecule with these targets, leading to changes in their expression and activities.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the inflammatory mediators it targets. By inhibiting these mediators, this compound can disrupt the pathways that lead to inflammation, thereby exerting its anti-inflammatory effects . The downstream effects of this disruption would include a reduction in the symptoms of inflammation.
Pharmacokinetics
It is known that the compound has a molecular weight of 113545 g/mol . This information, along with other factors such as the compound’s structure and chemical properties, would influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of this compound’s action would be a reduction in inflammation due to its inhibition of key inflammatory mediators . This could potentially lead to relief from the symptoms of conditions characterized by inflammation. Furthermore, some pyrimidine derivatives have shown promising anticancer activity through mechanisms such as inhibiting protein kinases , which could suggest potential molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine can be synthesized through several methods. One common approach involves the chlorination of pyrimidine using phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of pyrimidine derivatives. For instance, 2,4-diamino-6-hydroxypyrimidine can be chlorinated using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: It can be oxidized to form pyrimidine N-oxides.
Reduction: The compound can be reduced to form pyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like CoCr₂O₄.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives
Scientific Research Applications
4-Chloropyrimidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 2-Chloropyrimidine
- 3-Chloropyrimidine
- 4-Chloropyridine
Comparison:
- 2-Chloropyrimidine and 3-Chloropyrimidine: These isomers differ in the position of the chlorine atom on the pyrimidine ring, leading to variations in their reactivity and applications. 2-Chloropyrimidine is often used in the synthesis of pharmaceuticals, while 3-Chloropyrimidine finds applications in agrochemicals.
- 4-Chloropyridine: Although structurally similar, 4-Chloropyridine has a nitrogen atom at a different position in the ring, which affects its chemical properties and reactivity. It is primarily used as an intermediate in the synthesis of various organic compounds .
4-Chloropyrimidine stands out due to its unique position of the chlorine atom, which imparts distinct reactivity and makes it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
4-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPKMSBWOKAKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349079 | |
Record name | 4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17180-93-7 | |
Record name | 4-Chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17180-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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